molecular formula C19H20N2O3 B12631129 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid CAS No. 920009-29-6

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid

Cat. No.: B12631129
CAS No.: 920009-29-6
M. Wt: 324.4 g/mol
InChI Key: DHKFPVZZYUZGBV-UHFFFAOYSA-N
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Description

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with various reagents to introduce the benzoic acid moiety. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Applications

Research has indicated that compounds related to 5-methoxyindole derivatives exhibit significant antibacterial activity. For instance, studies have demonstrated that certain indole-based compounds can effectively inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
3k0.98 μg/mLMRSA
3k3.90 μg/mLS. aureus
3d7.80 μg/mLCandida albicans

The compound 3k , a derivative of the indole family, showed promising results against MRSA, indicating that similar structures like 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid may possess comparable antibacterial properties .

Anticancer Properties

The anticancer potential of compounds containing the indole moiety has been extensively studied. Research indicates that these compounds can induce apoptosis in various cancer cell lines. A notable study found that certain indole derivatives displayed significant antiproliferative activity against lung cancer cells (A549), suggesting that this compound may also have similar effects.

Cell LineIC50 (µM)Reference
A549<10
MCF7<15

In vitro studies have shown that compounds with structural similarities can inhibit cell proliferation and induce cell cycle arrest, making them potential candidates for cancer therapy .

Anti-inflammatory Applications

Mechanism of Action

The mechanism of action of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This molecular formula indicates the presence of an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole derivative followed by coupling reactions to attach the benzoic acid moiety. Detailed synthetic pathways can be found in various studies focusing on related indole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines such as A549 (lung cancer) demonstrated significant antiproliferative effects. Compounds structurally similar to this benzoic acid derivative showed a preferential suppression of rapidly dividing cells compared to non-tumor cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest, with some compounds enhancing caspase activity, indicating a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Inhibition Studies : Several derivatives have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . This suggests a promising avenue for developing new antibiotics against resistant bacterial strains.
Microorganism MIC (µg/mL)
Staphylococcus aureus1.0
Candida albicans7.80
Mycobacterium tuberculosis0.98

Study 1: Anticancer Efficacy

A study published in Compounds evaluated various indole derivatives for their anticancer properties, with several showing significant activity against A549 cells. The study concluded that modifications to the indole structure could enhance cytotoxicity and selectivity towards cancer cells .

Study 2: Antimicrobial Effectiveness

Another research article focused on the antibacterial effects of indole derivatives against MRSA and other pathogens. The results indicated that certain structural modifications led to enhanced antibacterial activity, making these compounds viable candidates for further development .

Properties

CAS No.

920009-29-6

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-[[2-(5-methoxy-1H-indol-3-yl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-24-16-6-7-18-17(10-16)15(12-21-18)8-9-20-11-13-2-4-14(5-3-13)19(22)23/h2-7,10,12,20-21H,8-9,11H2,1H3,(H,22,23)

InChI Key

DHKFPVZZYUZGBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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